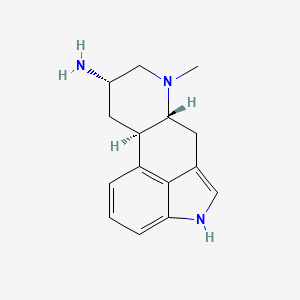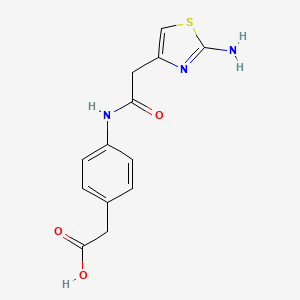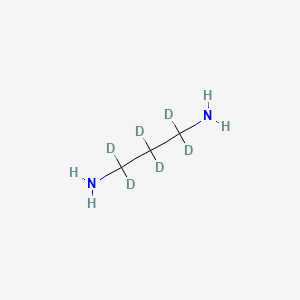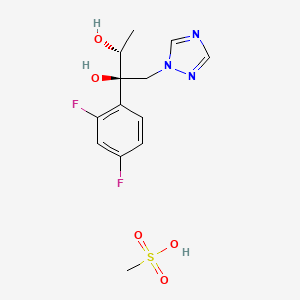
4-Bromo-1,7-naphthyridin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,7-naphthyridin-8(7H)-one (4B1N8) is a heterocyclic organic compound from the naphthyridin family. It is a colorless, crystalline solid that is insoluble in water, but soluble in many organic solvents. 4B1N8 is a versatile compound that has a wide range of applications in both academia and industry. Its ability to act as a reagent, catalyst, and ligand has made it a useful tool in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,7-naphthyridin-8(7H)-one has multiple applications in scientific research. It is used as a reagent in a variety of organic syntheses. It is also used as a catalyst in the synthesis of various heterocyclic compounds. Additionally, 4-Bromo-1,7-naphthyridin-8(7H)-one is used as a ligand in the synthesis of coordination complexes. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.
Wirkmechanismus
4-Bromo-1,7-naphthyridin-8(7H)-one acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to act as a catalyst in certain reactions, such as the Michael addition reaction. In the Michael addition reaction, 4-Bromo-1,7-naphthyridin-8(7H)-one acts as a proton acceptor, allowing the reaction to proceed.
Biochemical and Physiological Effects
4-Bromo-1,7-naphthyridin-8(7H)-one has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. It has also been shown to inhibit the growth of certain cancer cell lines. Additionally, 4-Bromo-1,7-naphthyridin-8(7H)-one has been studied for its potential effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-1,7-naphthyridin-8(7H)-one has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is soluble in many organic solvents, which makes it easy to work with. The main limitation of 4-Bromo-1,7-naphthyridin-8(7H)-one is that it is insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for 4-Bromo-1,7-naphthyridin-8(7H)-one. It could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes. It could also be used in the synthesis of new polymers, dyes, and pharmaceuticals. Additionally, it could be used in the development of new catalysts and ligands. Finally, it could be studied further for its potential effects on biochemical and physiological processes.
Synthesemethoden
4-Bromo-1,7-naphthyridin-8(7H)-one can be synthesized from the reaction of 1,7-dibromonaphthalene and potassium hydroxide in an aqueous solution. The reaction is conducted at an elevated temperature (120-130°C) for a period of time (4-6 hours). The reaction produces a crude product that is then purified by recrystallization. The final product is a white crystalline solid with a purity of 98-99%.
Eigenschaften
IUPAC Name |
4-bromo-7H-1,7-naphthyridin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-4-10-7-5(6)1-3-11-8(7)12/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPXYFKMHEVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NC=CC(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,7-naphthyridin-8(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

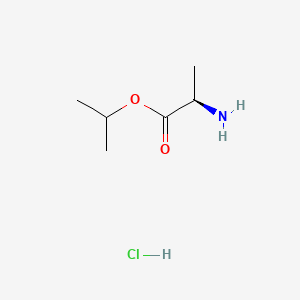


![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)


